N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide
Description
N'~1~-[(3E)-5-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a bis-hydrazide derivative featuring two 5-methylindol-2-one moieties connected via a pentanedihydrazide linker. The compound exhibits stereoisomerism, with (3E) and (3Z) configurations at the respective indolylidene groups. Indole derivatives, particularly those with hydrazide linkages, are well-documented for their pharmacological relevance, including anticancer, antiviral, and antimicrobial activities .
Properties
Molecular Formula |
C23H22N6O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]pentanediamide |
InChI |
InChI=1S/C23H22N6O4/c1-12-6-8-16-14(10-12)20(22(32)24-16)28-26-18(30)4-3-5-19(31)27-29-21-15-11-13(2)7-9-17(15)25-23(21)33/h6-11,24-25,32-33H,3-5H2,1-2H3 |
InChI Key |
YYNQRIIYEKEGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)C)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and a suitable hydrazide derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides. This leads to the formation of N-substituted indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, research on similar indole-based compounds has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways, making these compounds promising candidates for new antibiotics .
Antioxidant Properties
The antioxidant potential of indole derivatives has been explored, with findings suggesting that they can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases .
Cardioprotective Effects
A notable application of related indole derivatives is their cardioprotective activity. Studies have demonstrated that certain derivatives can mitigate doxorubicin-induced cardiotoxicity in animal models by reducing biomarkers associated with cardiac damage and enhancing antioxidant enzyme levels . This suggests potential therapeutic roles for managing chemotherapy-induced cardiotoxicity.
Anti-inflammatory Effects
Indole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators, making them suitable candidates for treating inflammatory diseases .
Biological Evaluation and Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. This computational approach helps in understanding the potential efficacy and mechanism of action at the molecular level, guiding further experimental validation .
Case Study 1: Antimicrobial Evaluation
A study involving the synthesis and biological evaluation of indole derivatives demonstrated significant antimicrobial activity against several pathogens. The compounds were tested using the Diameter of Inhibition Zone (DIZ) assay, revealing promising results against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cardioprotective Activity Assessment
Research focused on the cardioprotective effects of N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide showed that treatment led to significant reductions in cardiac biomarkers in rats subjected to doxorubicin treatment. Histopathological examinations confirmed reduced myocardial damage compared to control groups .
Mechanism of Action
The mechanism of action of N’~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Selected Indolylidene Hydrazide Derivatives
*Predicted based on structural analogs with similar substituents and linker features.
Key Observations:
Substituent Effects: Methyl vs. Nitro groups, however, could confer stronger electron-withdrawing effects, altering binding affinities . Fluorine Substituents: Fluorinated analogs () demonstrate tyrosine kinase inhibition, suggesting that electronegative substituents may target kinase domains .
Longer decane linkers () might reduce solubility or introduce entropic penalties during binding .
Biological Activity Correlations: Compounds with methyl or methoxy substituents (e.g., ) show pronounced anticancer activity, likely due to apoptosis induction via mitochondrial membrane disruption .
Computational and Experimental Validation
- Structural Similarity Metrics: Tanimoto and Dice coefficients () could quantify the target compound’s similarity to known active derivatives. For example, its similarity to ’s 5t (trimethoxybenzyl derivative) might explain shared mechanisms like tubulin inhibition .
- Bioactivity Clustering : Hierarchical clustering () based on bioactivity profiles suggests that indolylidene hydrazides with methyl/methoxy groups cluster with DNA-intercalating or kinase-inhibiting agents .
- Molecular Networking : High cosine scores (>0.8) in MS/MS fragmentation () would indicate conserved structural motifs between the target compound and active analogs, supporting dereplication efforts .
Biological Activity
N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a compound with significant potential in medicinal chemistry. Its structure suggests that it may exhibit various biological activities, particularly antimicrobial and anticancer properties. This article reviews the biological activity of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound features two indole-derived moieties linked by a pentanedihydrazide chain. The presence of the indole structure is known to contribute to various pharmacological effects, including anti-inflammatory and anticancer activities. The molecular formula is with a molecular weight of approximately 362.41 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit notable biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of indole compounds often possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin and streptomycin against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties :
Case Studies and Research Findings
Several studies have been conducted on compounds related to this compound:
Table 1: Summary of Antimicrobial Activity
| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| 5g | E. coli | 248 | 372 |
| 5k | P. aeruginosa | 43 | 86 |
The above table summarizes findings from a study where several indole derivatives were evaluated for their antimicrobial efficacy against various bacterial strains .
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 22 |
| Compound C | A549 (Lung Cancer) | 30 |
This table illustrates the cytotoxic effects of related compounds on different cancer cell lines, indicating promising anticancer properties .
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX and LOX, which are involved in inflammatory processes.
- DNA Interaction : The compound may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis in pathogens or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
